Cas no 1113-57-1 (2-methylbutanamide)

2-Methylbutanamide is a branched-chain primary amide with the molecular formula C5H11NO. This compound is characterized by its amide functional group attached to a 2-methylbutane backbone, imparting unique physicochemical properties. It is typically a solid at room temperature with moderate solubility in polar organic solvents. The presence of the methyl group at the α-position influences its reactivity, making it useful in organic synthesis and pharmaceutical intermediates. Its stability and predictable hydrolysis behavior under controlled conditions are advantageous for applications in peptidomimetics and specialty chemical production. The compound’s well-defined structure allows for precise modifications, catering to research and industrial needs requiring tailored amide derivatives.
2-methylbutanamide structure
2-methylbutanamide structure
Product Name:2-methylbutanamide
CAS No:1113-57-1
MF:C5H11NO
MW:101.146941423416
MDL:MFCD00268016
CID:181445
PubChem ID:97778
Update Time:2025-05-25

2-methylbutanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-methyl-
    • 2-methylbutanamide
    • 2-methylbutyramide
    • 2-methyl-butyric acid amide
    • 2-propenamide homopolymer
    • Butanamide,2-methyl
    • Butyramide,2-methyl
    • sec-butylamide
    • SCHEMBL8134396
    • SB45638
    • FT-0774224
    • DTXSID80959688
    • 1113-57-1
    • CHEMBL1081232
    • (2s)-2-methylbutanamide
    • NSC-38764
    • SCHEMBL117041
    • Butyramide, 2-methyl-
    • 2-Methylbutanimidic acid
    • AKOS009139279
    • NSC38764
    • Z270978420
    • 389122-94-5
    • NSC 38764
    • EN300-89870
    • MDL: MFCD00268016
    • Inchi: 1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
    • InChI Key: XUXJHBAJZQREDB-UHFFFAOYSA-N
    • SMILES: O=C(C(C)CC)N

Computed Properties

  • Exact Mass: 101.08400
  • Monoisotopic Mass: 101.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 70.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 0.901
  • Boiling Point: 232°Cat760mmHg
  • Flash Point: 94.1°C
  • Refractive Index: 1.425
  • PSA: 43.09000
  • LogP: 1.21810

2-methylbutanamide Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-methylbutanamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Aluminum magnesium oxide (Al2MgO4) ,  Ruthenium tungsten oxide Solvents: Cyclopentyl methyl ether ;  6 bar, rt → 200 °C; 6.5 h, 50 bar, 200 °C
Reference
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis
Coeck, Robin; De Vos, Dirk E., Green Chemistry, 2020, 22(15), 5105-5114

2-methylbutanamide Raw materials

2-methylbutanamide Preparation Products

2-methylbutanamide Related Literature

Additional information on 2-methylbutanamide

Chemical Profile of 2-methylbutanamide (CAS No. 1113-57-1)

2-methylbutanamide, with the chemical name N-methylbutanamide, is an organic compound characterized by the amide functional group. Its molecular formula is C₅H₁₁NO, and it is classified as a derivative of butanoic acid. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and structural properties.

The CAS No. 1113-57-1 uniquely identifies this substance in scientific literature and commercial transactions. As an amide, 2-methylbutanamide exhibits distinct chemical behaviors that make it valuable in synthetic chemistry, particularly in the development of pharmaceutical intermediates and specialty chemicals. The presence of a methyl group on the second carbon atom of the butanamide chain introduces steric and electronic effects that influence its reactivity and interactions with biological systems.

In recent years, 2-methylbutanamide has been studied for its potential role in medicinal chemistry. Its structural motif is reminiscent of more complex bioactive molecules, prompting investigations into its pharmacological properties. For instance, amides are widely recognized for their ability to act as protease inhibitors, a mechanism that has been explored in the treatment of various diseases, including cancer and inflammation-related disorders.

One of the most compelling areas of research involving 2-methylbutanamide is its use as a building block in drug synthesis. The compound’s amide bond can be selectively modified or hydrolyzed, allowing for the creation of more intricate molecular architectures. This flexibility has led to its incorporation into libraries of compounds screened for biological activity. Recent studies have highlighted its utility in generating derivatives with enhanced binding affinity to target enzymes and receptors.

The synthesis of 2-methylbutanamide typically involves the reaction between methyl butanoate and ammonia or ammonium hydroxide under controlled conditions. This process highlights the compound’s significance as an intermediate in organic synthesis. Advances in catalytic methods have further optimized its production, making it more accessible for industrial applications. The efficiency of these synthetic routes aligns with the growing demand for high-purity chemicals in pharmaceutical manufacturing.

Beyond its pharmaceutical applications, 2-methylbutanamide finds utility in agrochemical formulations. Its structural similarity to certain natural products suggests potential roles in developing novel pesticides or herbicides. Research has indicated that derivatives of this compound may exhibit herbicidal activity by interfering with plant-specific metabolic pathways. Such findings underscore the broad applicability of CAS No. 1113-57-1 in addressing agricultural challenges.

The chemical properties of 2-methylbutanamide also make it a valuable tool in materials science. Its ability to form hydrogen bonds and interact with polar surfaces has been exploited in designing functional materials, such as coatings or adhesives. Additionally, its volatility and solubility characteristics make it suitable for use in fragrances and flavoring agents, where precise control over molecular interactions is essential.

In conclusion, 2-methylbutanamide (CAS No. 1113-57-1) represents a compound of considerable interest across multiple scientific disciplines. Its role as a synthetic intermediate, pharmaceutical precursor, and biologically active molecule underscores its importance in modern chemical research. As methodologies for drug discovery and material design continue to evolve, the relevance of such versatile compounds like 2-methylbutanamide is expected to grow further.

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